molecular formula C9H15NO2 B13067479 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid

2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid

Cat. No.: B13067479
M. Wt: 169.22 g/mol
InChI Key: YLIRZTJSQCWXCW-UHFFFAOYSA-N
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Description

2-{2-Aminobicyclo[410]heptan-2-yl}acetic acid is a bicyclic amino acid derivative This compound is characterized by its unique bicyclo[410]heptane structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, reducing the compound to its corresponding amine or alcohol.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as oxo derivatives from oxidation reactions and reduced amines or alcohols from reduction reactions.

Scientific Research Applications

2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex bicyclic structures, which are valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its unique structure makes it a useful probe for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool for studying molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid: This compound has a similar bicyclic structure but with a different ring system.

    2-{2-Aminobicyclo[4.1.0]heptan-2-yl}methanol: This compound differs by having a hydroxyl group instead of a carboxyl group.

Uniqueness

2-{2-Aminobicyclo[410]heptan-2-yl}acetic acid is unique due to its specific bicyclo[410]heptane structure, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-(2-amino-2-bicyclo[4.1.0]heptanyl)acetic acid

InChI

InChI=1S/C9H15NO2/c10-9(5-8(11)12)3-1-2-6-4-7(6)9/h6-7H,1-5,10H2,(H,11,12)

InChI Key

YLIRZTJSQCWXCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C(C1)(CC(=O)O)N

Origin of Product

United States

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